molecular formula C24H22ClN3O4 B4264094 1-[4-(benzyloxy)phenyl]-4-(5-chloro-2-nitrobenzoyl)piperazine

1-[4-(benzyloxy)phenyl]-4-(5-chloro-2-nitrobenzoyl)piperazine

Cat. No. B4264094
M. Wt: 451.9 g/mol
InChI Key: OQBJNKVOOTVRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)phenyl]-4-(5-chloro-2-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has been studied extensively for its therapeutic properties. This compound has shown promising results in various scientific research studies, and its potential applications are being explored in different fields.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]-4-(5-chloro-2-nitrobenzoyl)piperazine is not fully understood. However, it has been proposed that this compound may exert its therapeutic effects by interacting with various cellular targets, such as ion channels, receptors, and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and viruses by interfering with their replication and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(benzyloxy)phenyl]-4-(5-chloro-2-nitrobenzoyl)piperazine in lab experiments is its broad-spectrum activity against different types of cancer cells, fungi, and viruses. It also exhibits low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-[4-(benzyloxy)phenyl]-4-(5-chloro-2-nitrobenzoyl)piperazine. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Furthermore, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and clinical trials is necessary to determine its safety and efficacy for human use.

Scientific Research Applications

1-[4-(benzyloxy)phenyl]-4-(5-chloro-2-nitrobenzoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities. In addition, this compound has shown potential as an anticonvulsant and anxiolytic agent.

properties

IUPAC Name

(5-chloro-2-nitrophenyl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4/c25-19-6-11-23(28(30)31)22(16-19)24(29)27-14-12-26(13-15-27)20-7-9-21(10-8-20)32-17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBJNKVOOTVRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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